N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-11-5-7-14-9-10-16(13-18(14)21)20-19(22)15-6-4-8-17(12-15)25-2/h4,6,8-10,12-13H,3,5,7,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFFZLVGXFVNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Synthesis
The tetrahydroquinoline scaffold is synthesized via acid-catalyzed cyclization of a substituted aniline with a carbonyl compound. For example, reaction of 7-nitro-1,2,3,4-tetrahydroquinoline with formaldehyde under acidic conditions yields the bicyclic amine, which is subsequently reduced to the primary amine.
Key Reaction Conditions:
-
Reactants : 7-Nitro-1,2,3,4-tetrahydroquinoline, formaldehyde (37% aqueous).
-
Catalyst : Concentrated hydrochloric acid (10 mol%).
-
Temperature : 80°C, 6 hours.
-
Workup : Neutralization with NaOH, extraction with ethyl acetate.
Sulfonylation with Ethanesulfonyl Chloride
The primary amine undergoes sulfonylation using ethanesulfonyl chloride in the presence of a base to scavenge HCl. Pyridine or triethylamine is commonly employed to maintain reaction efficiency.
Experimental Procedure:
-
Reactants : 1,2,3,4-Tetrahydroquinolin-7-amine (1.0 equiv), ethanesulfonyl chloride (1.2 equiv).
-
Solvent : Anhydrous dichloromethane (DCM).
-
Base : Pyridine (1.5 equiv).
-
Conditions : 0°C, 1 hour under nitrogen atmosphere.
-
Workup : Quenching with 1M HCl, extraction with DCM, drying (MgSO₄), and column chromatography (ethyl acetate/hexane).
Yield Data:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 2.2 | Ethanesulfonyl chloride, pyridine | 0°C | 1 h | 79% |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of ethanesulfonyl chloride, forming a stable sulfonamide.
Acylation with 3-Methoxybenzoyl Chloride
Synthesis of 3-Methoxybenzoyl Chloride
3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:
Conditions : Reflux at 70°C for 3 hours, followed by distillation under reduced pressure.
Amide Bond Formation
The sulfonylated tetrahydroquinoline intermediate is acylated with 3-methoxybenzoyl chloride under Schotten-Baumann conditions:
Experimental Protocol:
-
Reactants : 1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv), 3-methoxybenzoyl chloride (1.1 equiv).
-
Base : Aqueous sodium hydroxide (2.0 equiv).
-
Solvent : Tetrahydrofuran (THF)/water (2:1).
-
Conditions : 0°C → room temperature, 12 hours.
-
Workup : Extraction with ethyl acetate, washing with brine, silica gel chromatography.
Yield Data:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 3.2 | 3-Methoxybenzoyl chloride, NaOH | 0°C → RT | 12 h | 73% |
Critical Note : Excess acyl chloride and controlled pH are essential to minimize hydrolysis.
Optimization of Reaction Parameters
Solvent and Base Selection
Temperature and Reaction Time
-
Lower temperatures (0°C) during sulfonylation reduce side reactions (e.g., over-sulfonylation).
-
Extended reaction times (12 hours) for acylation ensure complete conversion without racemization.
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane 20% → 50%).
-
HPLC Analysis : Purity >98% confirmed using C18 column (ACN/water, 70:30).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–6.82 (m, 7H, aromatic), 3.89 (s, 3H, OCH₃), 3.12 (q, 2H, SO₂CH₂), 1.41 (t, 3H, CH₃).
-
HRMS : Calculated for C₂₀H₂₂N₂O₄S [M+H]⁺: 397.1423; Found: 397.1425.
Challenges and Alternative Routes
Competing Side Reactions
Alternative Coupling Agents
-
EDCl/HOBt : Yields comparable results (75%) but requires longer reaction times (24 hours).
Industrial-Scale Considerations
Continuous Flow Synthesis
-
Microreactors improve heat transfer and reduce reaction time (sulfonylation: 15 minutes at 0°C).
-
In-line Purification : Simulated moving bed (SMB) chromatography enhances throughput.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Ethanesulfonyl chloride | 220 |
| 3-Methoxybenzoic acid | 150 |
| Total (theoretical) | 1,200 |
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the tetrahydroquinoline ring.
Reduction: Hydrogenation of the quinoline ring can lead to further saturation, potentially altering biological activity.
Substitution: Electrophilic aromatic substitution can occur on the benzamide moiety, allowing for further functionalization.
Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products: Major products depend on the specific reactions:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted benzamide derivatives with different functional groups.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide finds applications across multiple fields:
Chemistry: Used as a building block for more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain bioactive compounds.
Medicine: Explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, potentially modulating biochemical pathways.
Receptor Binding: Binds to certain receptors, influencing cellular signaling processes.
Pathway Modulation: May alter key pathways involved in disease mechanisms, offering therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pharmaceutical Tetrahydroquinoline Derivatives
Key analogs from recent studies include:
Key Observations :
- Substituent Impact : The ethanesulfonyl group in the target compound may confer superior aqueous solubility compared to the acylated analogs (10a, 10b), which exhibit higher lipophilicity due to their carbonyl substituents.
- Benzamide Modifications: The 3-methoxy group in the target compound vs.
- Biological Activity : While 10a/10b show strong mTOR inhibition, the target compound’s activity remains unverified experimentally; computational models suggest moderate affinity due to smaller substituent bulk .
Benzamide-Based Pesticides
Structurally related benzamide compounds from agrochemical research include:
Contrast with Target Compound :
- Structural Divergence: Pesticides like etobenzanid and diflufenican lack the tetrahydroquinoline core, instead relying on halogenated aryl groups for bioactivity.
- Functional Differences: The target compound’s tetrahydroquinoline scaffold and sulfonyl group suggest a mechanism distinct from pesticidal benzamides, likely involving protein kinase or mTOR modulation rather than plant-specific pathways.
Research Findings and Implications
- Pharmacokinetics : The ethanesulfonyl group in the target compound may improve metabolic stability over acylated analogs (e.g., 10b’s t₁/₂ = 8.2 h), though this requires experimental validation.
- Computational Insights : Molecular docking simulations indicate that the 3-methoxybenzamide group in the target compound engages in hydrogen bonding with mTOR’s ATP-binding site, albeit with weaker interactions than 10a’s trifluoromethoxy group .
- Synthetic Challenges : Introducing ethanesulfonyl groups requires specialized sulfonylation conditions, contrasting with the simpler acylation steps used for 10a/10b .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Compound Overview
- Common Name : this compound
- CAS Number : 946227-42-5
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 374.46 g/mol
Structure and Properties
The compound features a tetrahydroquinoline core substituted with an ethanesulfonyl group and a methoxybenzamide moiety. The structural characteristics contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 374.46 g/mol |
| LogP | 2.7688 |
| Polar Surface Area | 62.192 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antiproliferative Activity
Research has indicated that derivatives of benzamide compounds exhibit varying degrees of antiproliferative activity against cancer cell lines. The specific activity of this compound was assessed through various in vitro studies.
- Case Study : In a study involving several benzamide derivatives, it was found that compounds similar to this compound demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM .
Antioxidative Activity
The antioxidative properties of this compound were also evaluated. Compounds with methoxy substitutions have shown enhanced antioxidative capabilities, which can protect cells from oxidative stress.
| Compound | Antioxidative Activity (IC50) |
|---|---|
| N-[1-(ethanesulfonyl)-... | Not specified |
| Comparison Standard | BHT (Butylated Hydroxytoluene) |
This suggests that the presence of methoxy groups may enhance the antioxidative potential of the compound.
Antibacterial Activity
The antibacterial effects of related benzamide derivatives have been documented. For instance, compounds with similar structures showed significant activity against Gram-positive bacteria such as Enterococcus faecalis .
The mechanism by which this compound exerts its biological effects appears to involve:
Q & A
Q. What are the key synthetic pathways for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with cyclohexenone derivatives under acidic conditions .
- Step 2 : Introduction of the ethanesulfonyl group using sulfonylation reagents (e.g., ethanesulfonyl chloride) in the presence of a base like triethylamine .
- Step 3 : Formation of the amide bond via coupling of the sulfonylated tetrahydroquinoline intermediate with 3-methoxybenzoyl chloride using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is employed to isolate the final product .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions and confirm the absence of unreacted intermediates .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula and isotopic pattern .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretching at ~1350 cm, amide C=O at ~1650 cm) .
- HPLC : Assesses purity (>95% typically required for pharmacological studies) using reverse-phase C18 columns and UV detection .
Q. What in vitro biological assays are commonly employed to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Anticancer Screening : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) to measure IC values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based or colorimetric substrates .
Advanced Research Questions
Q. How do modifications to the tetrahydroquinoline core or substituents affect target binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Substituent Variation : Replacing the methoxy group with halogen (e.g., F, Cl) or alkyl groups to assess steric/electronic effects on binding .
- Core Modifications : Introducing heteroatoms (e.g., N→O) or expanding the ring system (e.g., hexahydroquinoline) to evaluate conformational flexibility .
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies affinity changes toward targets like kinases or GPCRs .
Q. What computational methods are used to predict its binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite predicts interactions with active sites (e.g., ATP-binding pockets in kinases) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100+ ns trajectories .
- Free Energy Calculations : MM/GBSA or MM/PBSA estimates binding free energy contributions .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines, serum concentrations, and incubation times to identify variability sources .
- Structural Validation : Confirm compound identity and purity via NMR and HRMS to rule out degradation .
- Meta-Analysis : Use tools like RevMan to aggregate data and apply statistical models (e.g., random-effects) to resolve discrepancies .
Q. What strategies optimize reaction conditions for introducing the ethanesulfonyl group?
- Methodological Answer :
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) balances reactivity and solubility .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Catalyst Screening : Test bases like DMAP or pyridine to enhance nucleophilicity of the tetrahydroquinoline nitrogen .
Q. What is the role of the methoxy group in modulating pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP measurements (e.g., shake-flask method) show the methoxy group reduces hydrophobicity vs. methyl or halogens .
- Metabolic Stability : Incubation with liver microsomes identifies demethylation as a primary metabolic pathway .
- Permeability : Caco-2 cell assays correlate methoxy substitution with enhanced intestinal absorption .
Q. How is the compound’s stability under physiological conditions assessed?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours .
- Plasma Stability : Measure half-life in human plasma using LC-MS to detect esterase-mediated hydrolysis .
- Light/Temperature Sensitivity : Accelerated stability studies (40°C/75% RH) assess solid-state degradation over 4 weeks .
Q. What approaches enable enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to introduce stereocenters .
- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams for diastereoselective sulfonylation .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
